2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid
Overview
Description
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid: is an organic compound with the molecular formula C10H11NO7S. It is an important reagent in organic synthesis, known for its unique structural features which include a methoxy group, a nitro group, and a sulfonyl group attached to a benzyl acetic acid backbone.
Mechanism of Action
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the transfer or sharing of electrons .
Pharmacokinetics
. These properties can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium sulfite to form the sulfonyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: 4-Methoxy-3-nitrobenzaldehyde or 4-Methoxy-3-nitrobenzoic acid.
Reduction: 4-Methoxy-3-aminobenzylsulfonylacetic acid.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays due to its unique functional groups.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the sulfonyl group.
4-Methoxy-3-nitrobenzyl chloride: Precursor in the synthesis of the target compound.
4-Methoxy-3-aminobenzylsulfonylacetic acid: Reduction product of the target compound.
Uniqueness: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is unique due to the presence of both the sulfonyl and nitro groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCRFJQVSHBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654232 | |
Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-51-3 | |
Record name | 2-[[(4-Methoxy-3-nitrophenyl)methyl]sulfonyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592542-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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